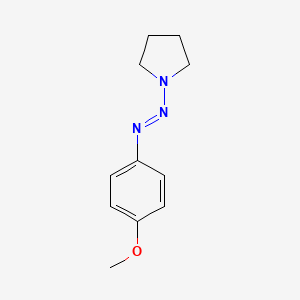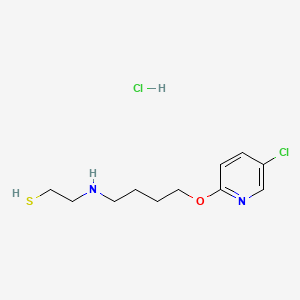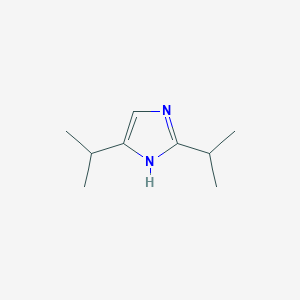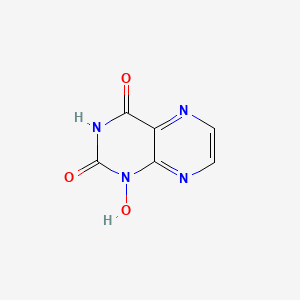
1-((4-Methoxyphenyl)diazenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxyphenyl)diazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a diazenyl group, which is further connected to a methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine typically involves the reaction of 4-methoxyaniline with pyrrolidine in the presence of a diazotization reagent. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with pyrrolidine to form the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
1-((4-Methoxyphenyl)diazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazenyl group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((4-Methoxyphenyl)diazenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable diazenyl group.
Mécanisme D'action
The mechanism of action of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-((4-Methoxyphenyl)diazenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: Lacks the diazenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylhydrazine: Contains a hydrazine group instead of a pyrrolidine ring, leading to distinct reactivity and applications.
4-Methoxyphenylazo compounds: Similar in structure but may have different substituents on the phenyl ring, affecting their properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and diazenyl group, which imparts specific chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
36651-93-1 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
MUGWKDATFDQVFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






propanedioate](/img/structure/B14673634.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)





